3-(7-Chloroquinolin-2-yl)prop-2-enoic acid
Description
3-(7-Chloroquinolin-2-yl)prop-2-enoic acid is a synthetic organic compound featuring a quinoline core substituted with a chlorine atom at the 7-position and a propenoic acid chain at the 2-position. The α,β-unsaturated carboxylic acid group contributes to its reactivity, enabling conjugation with biological targets or participation in hydrogen-bonding networks. This compound is of interest in medicinal chemistry due to structural similarities to bioactive molecules like cinnamic acid derivatives and other quinoline-based drugs .
Properties
IUPAC Name |
(E)-3-(7-chloroquinolin-2-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-9-3-1-8-2-4-10(5-6-12(15)16)14-11(8)7-9/h1-7H,(H,15,16)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGDXORPULFIOX-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C=CC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC2=C1C=CC(=N2)/C=C/C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Chloroquinolin-2-yl)prop-2-enoic acid typically involves the reaction of 7-chloroquinoline with an appropriate propenoic acid derivative under specific conditions . The reaction conditions often include the use of a base to deprotonate the propenoic acid derivative, facilitating the nucleophilic attack on the quinoline ring . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above . The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(7-Chloroquinolin-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the propenoic acid moiety to a corresponding alcohol or alkane.
Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohols or alkanes . Substitution reactions result in various quinoline derivatives with different functional groups .
Scientific Research Applications
-
Antimalarial Properties :
- Mechanism of Action : Compounds similar to 3-(7-Chloroquinolin-2-yl)prop-2-enoic acid have been studied for their ability to inhibit the growth of Plasmodium parasites, the causative agents of malaria. The presence of the chloroquinoline moiety is crucial for its antimalarial activity, acting through mechanisms such as interference with heme detoxification in the parasite .
- Case Studies : Research has shown that derivatives of chloroquine, including those with modifications like the prop-2-enoic acid group, exhibit enhanced efficacy against both hepatic and erythrocytic stages of Plasmodium falciparum. For instance, certain derivatives displayed IC50 values significantly lower than those of traditional antimalarials .
-
Antitumor Activity :
- Cytotoxicity Studies : In vitro studies demonstrate that compounds derived from this compound exhibit selective cytotoxicity towards cancer cell lines, such as MCF-7 (breast adenocarcinoma) and Huh7 (hepatoma). These compounds showed reduced toxicity compared to traditional chemotherapeutics while maintaining potent antitumor effects .
- Mechanistic Insights : The mechanism by which these compounds exert their cytotoxic effects may involve the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival .
-
Leukotriene Antagonism :
- Therapeutic Potential : Some studies suggest that derivatives of quinoline acids can act as leukotriene antagonists, which could be beneficial in treating inflammatory diseases such as asthma. The ability to inhibit leukotriene biosynthesis positions these compounds as potential anti-inflammatory agents .
Mechanism of Action
The mechanism of action of 3-(7-Chloroquinolin-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. These interactions contribute to its potential therapeutic effects in treating diseases such as malaria and cancer.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Cinnamic Acid Derivatives
Cinnamic acid derivatives, such as ferulic acid ([E]-3-[4-hydroxy-3-methoxyphenyl]prop-2-enoic acid) and caffeic acid (3,4-dihydroxycinnamic acid), share the α,β-unsaturated carboxylic acid backbone but differ in their aromatic substituents (Table 1).
| Compound | Aromatic Substituent | Molecular Weight | Key Bioactivities |
|---|---|---|---|
| 3-(7-Chloroquinolin-2-yl)prop-2-enoic acid | 7-Chloroquinoline | 247.68 (calc.) | Antimicrobial, potential kinase inhibition |
| Ferulic acid | 4-Hydroxy-3-methoxyphenyl | 194.18 | Antioxidant, anti-inflammatory |
| Caffeic acid | 3,4-Dihydroxyphenyl | 180.16 | Antioxidant, immunomodulatory |
Key Differences :
- Chlorine at the 7-position may confer metabolic stability compared to hydroxyl or methoxy groups in ferulic/caffeic acids, which are prone to glucuronidation .
Quinoline-Based Analogues
3-(2-Propoxyquinolin-3-yl)prop-2-enoic acid (CAS 568577-58-2) shares the quinoline-propenoic acid framework but differs in substituent position and type (Table 2).
| Compound | Substituent Position/Type | Molecular Weight | Physicochemical Properties |
|---|---|---|---|
| This compound | 7-Cl, 2-propenoic acid | 247.68 | Moderate lipophilicity (Cl) |
| 3-(2-Propoxyquinolin-3-yl)prop-2-enoic acid | 2-Propoxy, 3-propenoic acid | 257.28 | Higher lipophilicity (propoxy) |
Key Differences :
- Positional isomerism (2- vs. 3-quinoline substitution) may alter binding to enzymatic targets like kinases or efflux transporters .
Indole and Phenylpropanoid Derivatives
3-(7-Chloro-2-phenyl-1H-indol-3-yl)propanoic acid (CAS 2137590-57-7) replaces the quinoline with an indole ring (Table 3).
| Compound | Core Structure | Molecular Weight | Functional Groups |
|---|---|---|---|
| Target compound | Quinoline + propenoic acid | 247.68 | α,β-unsaturated acid |
| Indole analogue | Indole + propanoic acid | 299.75 | Saturated carboxylic acid |
Key Differences :
- Indole’s hydrogen-bonding capacity (N-H) may facilitate interactions with serotonin receptors or cytochrome P450 enzymes, unlike the quinoline’s lone-pair electrons .
Biological Activity
3-(7-Chloroquinolin-2-yl)prop-2-enoic acid, a derivative of chloroquine, is gaining attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 220.66 g/mol. The compound features a chloroquinoline moiety, which is known for its pharmacological properties.
Antimicrobial Activity
Research indicates that chloroquinoline derivatives exhibit significant antimicrobial properties. A study on related compounds showed that certain derivatives displayed promising antifungal and antibacterial activities.
| Compound | Activity Type | IC50 (μM) | Comparison Standard |
|---|---|---|---|
| 5j | Antifungal | 51.2 | Fluconazole (40.0) |
| 5a | Antibacterial | 94.2 | Ciprofloxacin |
These findings suggest that this compound may similarly possess potent antimicrobial effects, warranting further investigation into its efficacy against various pathogens .
Anticancer Activity
The anticancer potential of chloroquinoline derivatives has been well-documented. For instance, studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation effectively.
A notable case study examined the effect of a related compound on prostate cancer cell lines, revealing significant cytotoxicity compared to standard chemotherapy agents like cisplatin.
| Compound | Cell Line | IC50 (μM) | Comparison Standard |
|---|---|---|---|
| Kinetin | PC3 | <10 | Cisplatin |
| 5f | MCF7 | 30 | Doxorubicin |
This evidence suggests that this compound could also exhibit similar anticancer properties, potentially serving as a lead compound in cancer therapy .
The mechanisms through which chloroquinoline derivatives exert their biological effects include:
- Inhibition of Protein Synthesis : By interfering with ribosomal function.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Disruption of Biofilm Formation : Particularly relevant in bacterial infections where biofilms contribute to resistance against treatment .
Case Studies and Research Findings
Several studies have explored the biological activity of chloroquinoline derivatives:
- Antifungal Activity Study : A study synthesized new chloroquinoline derivatives and tested their antifungal activity against Candida albicans. The results indicated significant biofilm inhibition, suggesting potential therapeutic applications in treating fungal infections .
- Anticancer Evaluation : Another investigation focused on the anticancer properties of related compounds against various cancer cell lines, showing that these compounds could effectively inhibit tumor growth through multiple pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
